3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate
Overview
Description
The compound “3’-Carbamoyl-[1,1’-biphenyl]-3-yl cyclohexylcarbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of various pharmaceuticals and pesticides .
Synthesis Analysis
Carbamates can be synthesized through carbamoylation, a process that involves the reaction of carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of N-substituted carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols .Chemical Reactions Analysis
Carbamates, including “3’-Carbamoyl-[1,1’-biphenyl]-3-yl cyclohexylcarbamate”, can undergo various chemical reactions. For instance, they can participate in transcarbamoylation reactions, where primary and secondary alcohols react with phenyl carbamate to generate corresponding carbamates .Scientific Research Applications
Modulation of Retinal Signaling
Field
Neuroscience
Application
URB597 is used to investigate the role of the endocannabinoid (eCB) system in the modulation of response strength of retinal ganglion cells (RGCs) to light stimulation, their receptive field organization, contrast sensitivity, and excitability properties .
Method
The experiment involved performing whole-cell patch-clamp recordings in mouse RGCs before and after bath application of URB597, an inhibitor of the enzyme that degrades the eCB anandamide .
Results
The application of URB597 led to a reduction in the strength of synaptic inputs onto RGCs but paradoxically increased RGC excitability. In addition, URB597 was shown to modulate receptive field organization and contrast sensitivity of RGCs .
Modulation of Lipid Mediators in the Brain of Rats with Spontaneous Hypertension
Field
Neurology
Application
The study tested whether chronic administration of URB597 to rats with primary hypertension (SHR) can modify redox balance and consequently brain phospholipid metabolism .
Method
Experiments were conducted using SHRs and normotensive control Wistar–Kyoto rats treated by intraperitoneal injection with URB597 for 14 days .
Results
Inhibition of FAAH activity by URB597 resulted in an increase in anandamide and GPR55 receptor levels, as well as a decrease in CB 2 receptor expression. However, there was a simultaneous increase in Nrf2 expression, as well as Cu, Zn-SOD, GSH-Px, glutathione reductase activity, and vitamin E levels in brain tissue of SHR rats .
Antinociceptive Effect on the Trigemino-Hypoglossal Reflex
Application
The study investigated the antinociceptive effect of URB597 on the trigemino-hypoglossal reflex .
Method
The study involved increasing endocannabinoid AEA levels by both central and peripheral inhibition of FAAH inhibitor by URB597 .
Results
The application of URB597 has an antinociceptive effect on the trigemino-hypoglossal reflex mediated by CB1R and influences the activation of the brain areas studied .
Modulation of Emotional Responses
Field
Psychology and Neuroscience
Application
URB597 has been used in studies investigating the endocannabinoid (eCB) system’s role in controlling emotional responses . The eCB system is critically involved in the modulation of synaptic transmission in the central nervous system .
Method
The study involved the application of URB597, an inhibitor of the enzyme that degrades the eCB anandamide, to investigate its effects on emotional responses .
Results
The results showed that the application of URB597 can modulate emotional responses, indicating the potential therapeutic use of URB597 in treating conditions related to emotional regulation .
Neurodevelopment and Synaptic Plasticity
Application
URB597 has been used in research focusing on neurodevelopment and synaptic plasticity . The eCB system plays an important role in these processes .
Method
The study involved the application of URB597 to investigate its effects on neurodevelopment and synaptic plasticity .
Results
The results showed that URB597 can influence neurodevelopment and synaptic plasticity, suggesting its potential use in treating neurological disorders .
Modulation of Brain Metabolic Disorders in Hypertension
Field
Neurology and Cardiology
Results
Inhibition of FAAH activity by URB597 resulted in an increase in anandamide and GPR55 receptor levels, as well as a decrease in CB 2 receptor expression. However, there was a simultaneous increase in Nrf2 expression, as well as Cu, Zn-SOD, GSH-Px, glutathione reductase activity, and vitamin E levels in brain tissue of SHR rats . Consequently, URB597 caused a decrease in levels of phospholipid fatty acids and MDA, and an increase in free fatty acids . Given the importance of maintaining redox balance for brain function, the results of this study point to endocannabinoids as a potential therapeutic target for preventing brain metabolic disorders in hypertension .
properties
IUPAC Name |
[3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c21-19(23)16-8-4-6-14(12-16)15-7-5-11-18(13-15)25-20(24)22-17-9-2-1-3-10-17/h4-8,11-13,17H,1-3,9-10H2,(H2,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVXGGUISEHAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203046 | |
Record name | URB-597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204541 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate | |
CAS RN |
546141-08-6 | |
Record name | 3′-(Aminocarbonyl)[1,1′-biphenyl]-3-yl N-cyclohexylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546141-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | URB-597 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546141086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | URB-597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | URB597 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URB-597 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47LB88FO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.